molecular formula C15H16ClNO6 B12794257 L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- CAS No. 64398-41-0

L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-

Cat. No.: B12794257
CAS No.: 64398-41-0
M. Wt: 341.74 g/mol
InChI Key: CNIHPEKHJJAVMK-CFZYHKOGSA-N
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Description

L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- is a synthetic compound that combines the amino acid L-Threonine with a benzopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- typically involves the reaction of L-Threonine with a benzopyran derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and benzopyran-based molecules, such as:

Uniqueness

L-Threonine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- is unique due to its specific combination of L-Threonine and a benzopyran derivative. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications .

Properties

CAS No.

64398-41-0

Molecular Formula

C15H16ClNO6

Molecular Weight

341.74 g/mol

IUPAC Name

(2S,3R)-2-[(5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H16ClNO6/c1-6-3-9-10(15(22)23-6)4-8(5-11(9)16)13(19)17-12(7(2)18)14(20)21/h4-7,12,18H,3H2,1-2H3,(H,17,19)(H,20,21)/t6?,7-,12+/m1/s1

InChI Key

CNIHPEKHJJAVMK-CFZYHKOGSA-N

Isomeric SMILES

CC1CC2=C(C=C(C=C2Cl)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(=O)O1

Canonical SMILES

CC1CC2=C(C=C(C=C2Cl)C(=O)NC(C(C)O)C(=O)O)C(=O)O1

Origin of Product

United States

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